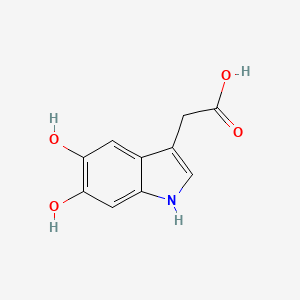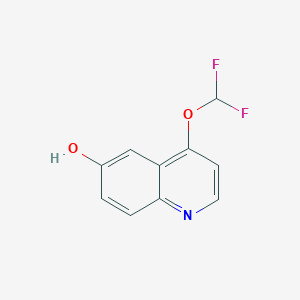![molecular formula C8H17NO3S B11893783 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also features a hydroxypentan-3-yl group and an amino group attached to the thietane ring, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione typically involves the reaction of 1-pentanol with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of an inert atmosphere and the application of heat.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification and isolation of the product to achieve the desired purity and yield . Industrial production methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents used include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are usually carried out in anhydrous solvents.
Substitution Reactions: Nucleophilic substitution reactions can occur with reagents like alkyl halides and acyl chlorides. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione
- 3-[(1,1-Dioxo-3-thietanyl)amino]-1-pentanol
- 3-[(1,1-Dioxothietan-3-yl)amino]pentan-1-ol
Uniqueness
This compound is unique due to its specific structural features, such as the thietane ring and the hydroxypentan-3-yl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-2-7(3-4-10)9-8-5-13(11,12)6-8/h7-10H,2-6H2,1H3 |
Clave InChI |
GEUNUSQATNNRJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCO)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)




![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
